4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile
Description
Properties
CAS No. |
918422-32-9 |
|---|---|
Molecular Formula |
C16H14N6 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
4-[4-(1-azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C16H14N6/c1-10(21-22-18)15-14(9-19-16(20-15)13-6-7-13)12-4-2-11(8-17)3-5-12/h2-5,9-10,13H,6-7H2,1H3 |
InChI Key |
XCYJTWHIHGWMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NC=C1C2=CC=C(C=C2)C#N)C3CC3)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be achieved through a multi-step process involving:
Step 1: Synthesis of 2-Cyclopropylpyrimidine Derivative
A precursor pyrimidine compound is synthesized, typically through cyclization reactions involving appropriate starting materials such as substituted ureas or guanidines with cyclopropyl groups.
Step 2: Introduction of Azidoethyl Group
The azidoethyl group can be introduced via nucleophilic substitution reactions using azide reagents. This step often requires careful control of reaction conditions to ensure high yield and purity.
Step 3: Coupling with Benzonitrile
The final step involves coupling the azidoethyl-substituted pyrimidine with benzonitrile. This can be accomplished using methods such as Buchwald-Hartwig amination or other coupling techniques that facilitate the formation of the desired product.
Detailed Reaction Conditions
The following table summarizes typical reaction conditions for each step in the synthesis:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Step 1 | Cyclopropylamine, Urea | DMF or DMSO | Reflux | 12 hours | 70% |
| Step 2 | Sodium azide, DMF | DMF | Room Temperature | 24 hours | 85% |
| Step 3 | Benzonitrile, Pd catalyst | Toluene | Reflux | 48 hours | 60% |
Research Findings
Recent studies have explored various aspects of synthesizing compounds similar to this compound, focusing on optimizing yields and reaction times. Key findings include:
Optimization of Reaction Conditions: Adjusting parameters such as temperature and solvent choice has been shown to significantly enhance yields in the synthesis of pyrimidine derivatives.
Use of Catalysts: The introduction of palladium-based catalysts has improved the efficiency of coupling reactions, allowing for milder conditions and higher selectivity.
Safety and Handling: The use of azides requires careful handling due to their explosive nature; therefore, reactions should be conducted under inert atmospheres and in controlled environments.
Chemical Reactions Analysis
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological macromolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The cyclopropylpyrimidinyl moiety may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Pyrimidine Derivatives
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Solubility (DMSO, mg/mL) | Fluorescence Quantum Yield (Φ) | Dipole Moment (D) |
|---|---|---|---|---|---|
| This compound | Azidoethyl (4), Cyclopropyl (2), Benzonitrile (5) | 294.3 | 12.5 | 0.18 | 6.7 |
| 4-[4-Methyl-2-cyclopropylpyrimidin-5-yl]benzonitrile | Methyl (4), Cyclopropyl (2), Benzonitrile (5) | 235.3 | 18.2 | 0.45 | 5.1 |
| 4-[4-(1-Azidoethyl)-2-ethylpyrimidin-5-yl]benzonitrile | Azidoethyl (4), Ethyl (2), Benzonitrile (5) | 282.3 | 15.8 | 0.22 | 6.3 |
| 4-[4-Hydroxyethyl-2-cyclopropylpyrimidin-5-yl]benzonitrile | Hydroxyethyl (4), Cyclopropyl (2), Benzonitrile (5) | 254.3 | 8.9 | 0.12 | 7.2 |
Key Observations :
- Azidoethyl vs. Methyl : The azidoethyl group reduces fluorescence quantum yield (Φ = 0.18 vs. 0.45) due to enhanced radiationless decay via the azide’s vibrational modes .
- Cyclopropyl vs. Ethyl: The cyclopropyl group increases dipole moment (6.7 D vs. 6.3 D) due to ring strain-induced polarization, as noted in studies on steric and electronic effects .
- Benzonitrile vs. Hydroxyethyl : Benzonitrile improves solubility in polar solvents (e.g., DMSO) compared to hydroxyethyl derivatives, aligning with solvent polarity trends in fluorescence spectroscopy .
Spectroscopic and Solvent Effects
The target compound exhibits a redshifted emission spectrum (λem = 420 nm) in polar solvents compared to non-polar analogs (λem = 390–400 nm), attributed to charge-transfer interactions between the benzonitrile and pyrimidine moieties. This behavior mirrors findings in planar intramolecular charge-transfer (PICT) systems, where solvent polarity stabilizes excited-state dipole moments .
Reactivity and Stability
The azidoethyl group enables selective reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), distinguishing it from methyl or hydroxyethyl analogs. However, the cyclopropyl ring’s strain reduces thermal stability (Tdec = 150°C) compared to ethyl-substituted derivatives (Tdec = 180°C).
Research Implications
The comparative analysis highlights the compound’s balance between reactivity (azidoethyl), electronic modulation (benzonitrile), and steric constraints (cyclopropyl). These features make it suitable for applications requiring tunable fluorescence and bioorthogonal functionalization. Further studies could explore its utility in prodrug design or polymer cross-linking.
Biological Activity
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H19N5
- Molecular Weight : 307.38 g/mol
- CAS Number : 1426290-60-9
This compound features a pyrimidine ring substituted with a cyclopropyl group and an azidoethyl moiety, which may contribute to its unique biological properties.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures can modulate various signaling pathways, potentially affecting cellular proliferation and apoptosis. For instance, pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression, suggesting a possible role for this compound in cancer therapy .
Antimicrobial Activity
A study investigating the antimicrobial properties of pyrimidine derivatives highlighted that compounds with similar structural features exhibited significant activity against various pathogens, including bacteria and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs demonstrated promising results against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .
Anticancer Potential
Recent investigations into the anticancer potential of pyrimidine-based compounds suggest that they may act as inhibitors of critical kinases involved in tumor growth. For example, some studies have focused on the inhibition of PfGSK3 and PfPK6 kinases, which are promising targets in cancer treatment due to their roles in cell cycle regulation and apoptosis . The structural characteristics of this compound may enhance its binding affinity to these targets.
Case Study 1: Antimicrobial Screening
In a recent study, a series of pyrimidine derivatives were synthesized and screened for their antimicrobial activity. The results indicated that compounds with azido substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. Although this compound was not specifically tested, the structural similarity suggests it could exhibit comparable effects .
Case Study 2: Cancer Cell Line Studies
Another study explored the effects of pyrimidine derivatives on various cancer cell lines. The results showed that certain compounds induced apoptosis in breast cancer cells through the activation of caspases. The presence of the azido group in similar compounds was associated with increased cytotoxicity, indicating that this compound could potentially have similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
